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molecular formula C26H50 B1604569 n,n-Bis(2-chloroethyl)-4-nitroaniline CAS No. 55743-71-0

n,n-Bis(2-chloroethyl)-4-nitroaniline

Cat. No. B1604569
M. Wt: 362.7 g/mol
InChI Key: COJYJGCWESKHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852011

Procedure details

4-Nitro-[N,N-bis(2-chloroethyl)]aniline (5.0 g; 19.0 mmol) was dissolved in a mixed solvent of 50 ml of ethyl acetate and 25 ml of methanol, followed by the addition of 5.0 ml of 4N hydrochloric acid. Using 10% Pd/C, the reactant was subjected to hydrogenation under normal pressure at room temperature. The Pd/C was filtered off and the solvent was distilled out. The residue was crystallized from ethanol-ethyl ether, whereby 4.1 g (15.2 mmol) of the title compound was obtained (yield: 80%).
Name
4-Nitro-[N,N-bis(2-chloroethyl)]aniline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([N:8]([CH2:12][CH2:13][Cl:14])[CH2:9][CH2:10][Cl:11])=[CH:6][CH:5]=1)([O-])=O.Cl>C(OCC)(=O)C.CO.[Pd]>[ClH:11].[Cl:11][CH2:10][CH2:9][N:8]([CH2:12][CH2:13][Cl:14])[C:7]1[CH:15]=[CH:16][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:5.6|

Inputs

Step One
Name
4-Nitro-[N,N-bis(2-chloroethyl)]aniline
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N(CCCl)CCCl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to hydrogenation under normal pressure at room temperature
FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol-ethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCN(C1=CC=C(C=C1)N)CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.2 mmol
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 160%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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